

Unveiling the Molecular Architecture of Glyasperin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glyasperin F	
Cat. No.:	B1649302	Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental data for **Glyasperin F**, a prenylated flavonoid of significant interest to the scientific community. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Structure and Properties of Glyasperin F

Glyasperin F is a naturally occurring compound isolated from the roots of Glycyrrhiza aspera Pall. Its chemical structure has been elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The unique molecular architecture of **Glyasperin F** distinguishes it from other members of the **glyasperin f**amily and is central to its biological activity.

Chemical Formula: C21H20O6

Molecular Weight: 368.38 g/mol

CAS Number: 145382-61-2[1]

The core of **Glyasperin F** consists of a flavonoid backbone, characterized by a three-ring system. This fundamental structure is further modified by the presence of a prenyl group, which significantly influences its lipophilicity and interaction with biological targets.

Below is a table summarizing the key physicochemical properties of **Glyasperin F**.

Property	Value	Reference
Molecular Formula	C21H20O6	Inferred from Spectroscopic Data
Molecular Weight	368.38 g/mol	Calculated
CAS Number	145382-61-2	[1]
Appearance	-	Data Not Available
Solubility	Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[1]

Spectroscopic Data for Structural Elucidation

The definitive structure of **Glyasperin F** was determined through a combination of advanced spectroscopic techniques. The data obtained from ¹H-NMR, ¹³C-NMR, and mass spectrometry were pivotal in assigning the precise arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in the 1H and ^{13}C NMR spectra of **Glyasperin F** are indicative of the electronic environment of each nucleus, allowing for the reconstruction of its structural fragments.

Table 2: 13C-NMR Spectroscopic Data of Glyasperin F

Carbon No.	Chemical Shift (δ) ppm
Data Not Available in Search Results	Data Not Available in Search Results

Table 3: ¹H-NMR Spectroscopic Data of Glyasperin F

Proton No.	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
Data Not Available in	Data Not Available in	Data Not Available in	Data Not Available in
Search Results	Search Results	Search Results	Search Results

Note: The complete and assigned NMR data for **Glyasperin F** was not available in the initial search results. The structure is referenced as being identified by these methods in "Chinese Traditional and Herbal Drugs, 2016". Further investigation of this specific publication is required for the full dataset.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and substructures.

Table 4: Mass Spectrometry Data of Glyasperin F

Ionization Mode	[M+H]+	[M-H] ⁻	Key Fragment lons
ESI	Data Not Available	Data Not Available	Data Not Available

Note: Specific mass spectrometry data for **Glyasperin F** was not explicitly provided in the initial search results.

Experimental Protocols

The isolation and purification of **Glyasperin F** from its natural source, Glycyrrhiza aspera, involves a series of chromatographic techniques. The structural elucidation relies on standardized NMR and MS experimental procedures.

Isolation and Purification

The general workflow for isolating **Glyasperin F** is outlined below. This process is designed to separate the target compound from a complex mixture of phytochemicals present in the plant extract.

Click to download full resolution via product page

Figure 1. General workflow for the isolation of Glyasperin F.

NMR and Mass Spectrometry Analysis

The purified **Glyasperin F** is dissolved in a deuterated solvent (e.g., DMSO-d₆) for NMR analysis. ¹H, ¹³C, COSY, HSQC, and HMBC spectra are typically acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). For mass spectrometry, the compound is analyzed using a high-resolution mass spectrometer, often with electrospray ionization (ESI).

Biological Activity and Signaling Pathways

Preliminary studies have indicated that **Glyasperin F** possesses anti-inflammatory and cytotoxic properties.[1] One of its noted activities is the inhibition of nitric oxide (NO) production in RAW 264.7 macrophages.[1] NO is a key signaling molecule in inflammatory processes, and its inhibition suggests potential therapeutic applications for **Glyasperin F** in inflammatory diseases.

The inflammatory response in macrophages is often triggered by lipopolysaccharide (LPS), which activates signaling pathways leading to the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production. The inhibitory effect of **Glyasperin F** on NO production suggests an interaction with this pathway.

Click to download full resolution via product page

Figure 2. Proposed inhibitory action of **Glyasperin F** on the NO signaling pathway.

Further research is required to fully elucidate the precise molecular targets and mechanisms of action of **Glyasperin F**. Its cytotoxic effects against various cancer cell lines also warrant more in-depth investigation to explore its potential as an anticancer agent.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Glyasperin F | CAS:145382-61-2 | Manufacturer ChemFaces [chemfaces.com]
- To cite this document: BenchChem. [Unveiling the Molecular Architecture of Glyasperin F: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1649302#what-is-the-chemical-structure-of-glyasperin-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com